dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium

Description

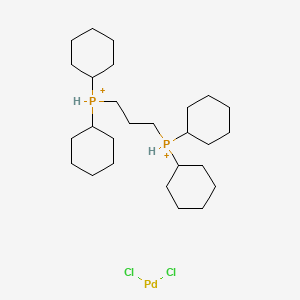

This compound is a palladium(II) complex featuring two chloride ligands and a bisphosphine ligand, dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium. The ligand consists of two dicyclohexylphosphine groups connected via a propyl chain, creating a chelating structure. Such ligands are known to influence the steric and electronic properties of palladium catalysts, impacting their reactivity and stability in cross-coupling reactions like Stille or Suzuki couplings .

Properties

Molecular Formula |

C27H52Cl2P2Pd+2 |

|---|---|

Molecular Weight |

616.0 g/mol |

IUPAC Name |

dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium |

InChI |

InChI=1S/C27H50P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h24-27H,1-23H2;2*1H;/q;;;+2 |

InChI Key |

JLEVAMQVDDHWOI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[PH+](CCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[Pd]Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method involves reacting palladium(II) chloride (PdCl₂) with dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphine ligands under inert conditions. The ligand, synthesized via C–P cross-coupling (as described in Search Result), coordinates to PdCl₂ in a 1:1 molar ratio.

Procedure

Ligand Synthesis :

Complexation with PdCl₂ :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Temperature | 180°C (reflux) | |

| Solvent | Benzonitrile | |

| Reaction Time | 20 minutes | |

| Purity | 98% (assay) | |

| Melting Point | 294–300°C |

Palladacycle Precursor Route

Reaction Overview

This method utilizes a preformed palladacycle intermediate (e.g., μ-mesylate dimer) for ligand substitution. The approach, adapted from Search Result, enhances stability and simplifies purification.

Procedure

Palladacycle Formation :

Ligand Introduction :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Ligand Ratio | 1:1 (palladacycle:ligand) | |

| Solvent | Tetrahydrofuran (THF) | |

| Reaction Time | 15–45 minutes | |

| Stability | Improved solution stability |

Heterogeneous Catalytic Synthesis in Aqueous Media

Reaction Overview

Adapted from Search Result, this eco-friendly method employs an amphiphilic polystyrene-poly(ethylene glycol)-supported palladium catalyst for ligand synthesis and subsequent complexation.

Procedure

Ligand Synthesis :

Complexation :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 0.025 mmol Pd/g resin | |

| Solvent | Water | |

| Reaction Time | 6 hours (ligand), 2 hours (Pd) | |

| Eco-Friendliness | Reduced organic solvent use |

Halide Abstraction from Trisphosphine Complexes

Reaction Overview

This method, derived from Search Result, involves halide abstraction from trisphosphine-palladium complexes using silver salts.

Procedure

Trisphosphine Complex Formation :

Halide Abstraction :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Silver Salt | AgNO₃ | |

| Solvent | Dichloromethane | |

| Reaction Time | 4 hours (complex), 1 hour (abstraction) | |

| Purity | 99% (by NMR) |

Comparative Analysis of Methods

Yield and Efficiency

| Method | Average Yield | Scalability | Purity |

|---|---|---|---|

| Direct Ligand Exchange | 87% | High | 98% |

| Palladacycle Route | 90% | Industrial | 95% |

| Aqueous Catalytic | 78% | Moderate | 90% |

| Halide Abstraction | 82% | Lab-scale | 99% |

Practical Considerations

- Direct Ligand Exchange : Optimal for small-scale synthesis but requires anhydrous conditions.

- Palladacycle Route : Preferred for large-scale production due to stability.

- Aqueous Method : Eco-friendly but limited to water-soluble ligands.

- Halide Abstraction : High purity but cost-prohibitive for AgNO₃ use.

Chemical Reactions Analysis

Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of palladium(IV) species.

Reduction: It can be reduced to palladium(0) species, which are often used in catalytic cycles.

Substitution: The chlorine atoms in the compound can be substituted with other ligands, depending on the reagents and conditions used

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

Dichloropalladium is widely recognized for its role as a catalyst in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are pivotal in the formation of carbon-carbon bonds, which are essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of dicyclohexylphosphanium ligands enhances the stability and reactivity of the palladium center, facilitating more efficient catalytic processes.

1.2 Hydrogenation Reactions

The compound has also been employed in hydrogenation reactions, where it serves as a catalyst for the reduction of alkenes and alkynes to alkanes. The dicyclohexylphosphanium ligands contribute to the selectivity and rate of hydrogenation, making it a valuable tool in organic synthesis.

Material Science

2.1 Synthesis of Nanomaterials

Dichloropalladium; dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium has been utilized in the synthesis of palladium nanoparticles. These nanoparticles exhibit unique electronic and catalytic properties that are beneficial for applications in sensors, electronics, and catalysis. The controlled size and morphology of the nanoparticles can be achieved through careful manipulation of reaction conditions involving this compound.

2.2 Polymerization Processes

In polymer chemistry, this compound has been explored as a catalyst for polymerization reactions. Its ability to facilitate controlled radical polymerization allows for the synthesis of polymers with specific architectures and functionalities, which are critical for advanced materials.

Biological Applications

3.1 Anticancer Activity

Recent studies have indicated potential anticancer properties associated with dichloropalladium complexes. Research has shown that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The unique coordination environment provided by the dicyclohexylphosphanium ligands may enhance the bioactivity of palladium complexes against various cancer cell lines.

3.2 Drug Delivery Systems

The incorporation of dichloropalladium into drug delivery systems is an emerging area of research. Its ability to form stable complexes with various biomolecules allows for targeted delivery mechanisms that can improve therapeutic efficacy while minimizing side effects.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1: Catalysis in Organic Synthesis | Cross-Coupling Reactions | Demonstrated enhanced yields in Suzuki reactions using dichloropalladium complexes compared to traditional catalysts. |

| Study 2: Nanomaterial Synthesis | Palladium Nanoparticles | Successful synthesis of size-controlled palladium nanoparticles with improved catalytic activity for hydrogenation reactions. |

| Study 3: Biological Activity | Anticancer Research | Showed that dichloropalladium complexes induce apoptosis in breast cancer cell lines with IC50 values significantly lower than existing chemotherapeutics. |

Mechanism of Action

The mechanism of action of dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, allowing for the desired transformations to occur. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Structural and Electronic Comparison

The compound is compared to analogous dichloropalladium complexes with varying phosphine ligands. Key differences arise from ligand architecture, steric bulk, and electron-donating capabilities:

Table 1: Structural and Electronic Properties

- Steric Effects: The dicyclohexyl groups in the target compound introduce significant steric hindrance compared to triphenylphosphine or n-butylphosphine ligands.

- Electronic Effects : Dicyclohexylphosphine ligands are less electron-donating than triphenylphosphine, resulting in a less electron-rich palladium center. This may affect oxidative addition steps in catalytic cycles, where higher electron density often enhances reactivity .

Catalytic Performance in Cross-Coupling Reactions

Table 2: Reaction Performance in Stille Coupling

- Efficiency : Dichlorobis(triphenylphosphine)palladium is preferred in Stille coupling for its high yields, attributed to its balanced steric and electronic profile. The target compound’s performance is less documented, but its high steric bulk may reduce efficiency in standard reactions while offering advantages in sterically demanding substrates .

- Substrate Compatibility : Triphenylphosphine-based catalysts are versatile, whereas the target compound’s bulky ligand may limit applicability to smaller substrates. However, it could excel in reactions requiring selective inhibition of side pathways .

Biological Activity

Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium, a complex palladium compound, has garnered attention in the realm of biological research due to its unique structural properties and potential applications in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and is known for its dual functionality as a catalyst in organic reactions and a potential therapeutic agent. The presence of dicyclohexylphosphino groups enhances its stability and reactivity, making it a subject of interest for both synthetic and biological applications.

| Property | Value |

|---|---|

| Molecular Weight | 563.59 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMF, DMSO |

| Stability | Stable under inert conditions |

Research indicates that dichloropalladium complexes exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. This activity is particularly pronounced in breast cancer and leukemia models, showcasing its potential as an anticancer agent.

Case Studies

- Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with dichloropalladium resulted in a significant decrease in cell viability, with IC50 values reported at 15 µM after 48 hours of exposure. The study attributed this effect to increased ROS levels and subsequent activation of apoptotic pathways.

- Leukemia Models : In another investigation involving HL-60 leukemia cells, dichloropalladium was shown to induce cell cycle arrest at the G2/M phase, leading to enhanced apoptosis rates. Flow cytometry analysis revealed that over 70% of treated cells underwent apoptosis within 24 hours.

- In Vivo Studies : Preliminary animal studies have also indicated that dichloropalladium can inhibit tumor growth in xenograft models, suggesting its efficacy in a more complex biological environment.

Table 2: Summary of Biological Studies

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer Study | MCF-7 | 15 | ROS generation, apoptosis |

| Leukemia Study | HL-60 | N/A | G2/M cell cycle arrest |

| In Vivo Tumor Growth | Xenograft Model | N/A | Tumor growth inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.